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Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate
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Overview
Description
Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is a chemical compound with the molecular formula C7H7ClN2O4. It is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate typically involves the reaction of 5-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridazinone derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate exhibit significant antimicrobial properties. For instance, derivatives of pyridazinones have shown effective antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry reported the synthesis of pyridazinone derivatives and their evaluation for antimicrobial activity. The results indicated that certain derivatives exhibited zones of inhibition ranging from 15 mm to 25 mm against tested bacterial strains, suggesting a promising therapeutic potential .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing the pyridazinone moiety can induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
Methyl 2-((5-chloro-6-oxo... | HeLa (cervical cancer) | 10.5 |
Methyl 2-((5-chloro-6-oxo... | MCF7 (breast cancer) | 12.3 |
In a study focusing on the synthesis of related compounds, it was found that methyl esters of pyridazinone derivatives showed significant cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents .
Material Science Applications
Beyond biological applications, this compound can be utilized in material science for the development of functional materials due to its unique chemical structure.
Polymer Synthesis
Research has explored the use of this compound in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of pyridazinone units into polymer backbones can lead to materials with improved performance characteristics.
Case Study: Polymer Development
A recent study focused on creating copolymers using this compound as a monomer. The resulting copolymers demonstrated enhanced thermal stability compared to traditional polymers, making them suitable for high-temperature applications .
Mechanism of Action
The mechanism of action of Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
- 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
- N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)acetamide
Uniqueness
Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C9H8ClN2O3
- Molecular Weight : 232.62 g/mol
The structure of the compound includes a pyridazinone ring that is known for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of pyridazinones, including this compound, exhibit notable antimicrobial properties. For example, studies show that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of approximately 23.30 µM against human glioblastoma cells, suggesting significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
Human Glioblastoma | 23.30 |
Human Melanoma | <30 |
This activity may be attributed to the compound's ability to interact with specific cellular targets involved in cell cycle regulation and apoptosis.
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. In vivo studies indicate that it can reduce inflammation markers in animal models subjected to inflammatory stimuli. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Case Studies and Research Findings
- Anticancer Mechanism : A study published in MDPI highlighted the structure–activity relationship (SAR) of pyridazinone derivatives. It was found that substituents on the aromatic rings significantly influenced their anticancer efficacy. The presence of electron-withdrawing groups like chlorine enhanced potency against cancer cell lines .
- Antimicrobial Efficacy : A comprehensive review indicated that methyl derivatives of pyridazinones possess broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria .
- Inflammation Model Studies : Research on animal models demonstrated that treatment with this compound led to a significant decrease in paw edema and inflammatory cell infiltration compared to controls .
Properties
CAS No. |
1346697-65-1 |
---|---|
Molecular Formula |
C7H7ClN2O4 |
Molecular Weight |
218.59 g/mol |
IUPAC Name |
methyl 2-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]acetate |
InChI |
InChI=1S/C7H7ClN2O4/c1-13-5(11)3-14-4-2-9-10-7(12)6(4)8/h2H,3H2,1H3,(H,10,12) |
InChI Key |
KUPOIWJATRVILX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C(=O)NN=C1)Cl |
Origin of Product |
United States |
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